REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9](=[O:14])([CH:12]=[CH2:13])[CH:10]=[CH2:11])=[CH:5][CH:4]=1.[CH3:15][NH2:16]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([P:9]2(=[O:14])[CH2:12][CH2:13][N:16]([CH3:15])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1
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Name
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(4-Methoxyphenyl)(divinyl) phosphine oxide
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Quantity
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1.22 g
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Type
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reactant
|
Smiles
|
COC1=CC=C(C=C1)P(C=C)(C=C)=O
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Name
|
|
Quantity
|
0.53 mL
|
Type
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reactant
|
Smiles
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CN
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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then extracted with DCM (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
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then concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford the requisite product
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)P1(CCN(CC1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |